Lankacidin C
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Overview
Description
Lankacidin C is a unique 17-membered macrocyclic antibiotic produced by the soil-dwelling bacterium Streptomyces rochei . It was first isolated in 1969 and has since been recognized for its strong antimicrobial activity against various Gram-positive bacteria, including those resistant to macrolide antibiotics . Additionally, this compound exhibits significant antitumor activity, making it a compound of interest in both antimicrobial and cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lankacidin C is synthesized through a modular-iterative mixed polyketide biosynthesis pathway . The gene cluster responsible for its biosynthesis includes multiple genes (lkcA-lkcO) that encode for various enzymes involved in the condensation reactions leading to the formation of the lankacidin skeleton . The biosynthesis involves eight condensation reactions facilitated by enzymes such as ketosynthase, acyltransferase, and acyl carrier protein .
Industrial Production Methods: Industrial production of this compound involves the fermentation of Streptomyces rochei under controlled conditions to optimize the yield of the antibiotic . The fermentation process is followed by extraction and purification steps to isolate this compound from the culture medium .
Chemical Reactions Analysis
Types of Reactions: Lankacidin C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be further studied for their biological activities .
Scientific Research Applications
Lankacidin C has a wide range of scientific research applications:
Mechanism of Action
Lankacidin C exerts its antimicrobial effects by interfering with peptide bond formation during bacterial protein synthesis. It binds at the peptidyl transferase center of the eubacterial large ribosomal subunit, inhibiting protein synthesis . Its antitumor activity is attributed to its ability to overstabilize microtubules by binding at the taxol binding site of tubulin, causing mitotic arrest followed by apoptosis .
Comparison with Similar Compounds
Macrolides: Like erythromycin, Lankacidin C is a macrolide antibiotic but differs in its 17-membered macrocyclic structure.
Ansamycins: Compounds like rifamycin share similar biosynthetic pathways but have different structural features.
Polyethers: Compounds such as monensin also share polyketide biosynthesis pathways but differ in their biological activities.
Uniqueness: this compound’s unique 17-membered macrocyclic structure and its dual antimicrobial and antitumor activities distinguish it from other similar compounds . Its ability to bind at the taxol binding site of tubulin and its strong activity against antibiotic-resistant bacteria highlight its potential as a versatile therapeutic agent .
Properties
CAS No. |
23623-31-6 |
---|---|
Molecular Formula |
C25H33NO7 |
Molecular Weight |
459.5 g/mol |
IUPAC Name |
N-[(3Z,5Z,9Z,11Z)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-oxopropanamide |
InChI |
InChI=1S/C25H33NO7/c1-14-6-9-18(28)10-8-15(2)12-21(26-23(31)17(4)27)25(5)22(30)16(3)20(33-24(25)32)13-19(29)11-7-14/h6-8,10-12,16,18-21,28-29H,9,13H2,1-5H3,(H,26,31)/b10-8-,11-7-,14-6-,15-12- |
InChI Key |
ATDILMLBOZKFGI-MPJWFRRFSA-N |
SMILES |
CC1C2CC(C=CC(=CCC(C=CC(=CC(C(C1=O)(C(=O)O2)C)NC(=O)C(=O)C)C)O)C)O |
Isomeric SMILES |
CC1C2CC(/C=C\C(=C/CC(/C=C\C(=C/C(C(C1=O)(C(=O)O2)C)NC(=O)C(=O)C)\C)O)\C)O |
Canonical SMILES |
CC1C2CC(C=CC(=CCC(C=CC(=CC(C(C1=O)(C(=O)O2)C)NC(=O)C(=O)C)C)O)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lankacidins; Lankacidin C; Lankacidin; Antibiotic T-2636 C; Bundlin A; NSC 145118; NSC-145118; NSC145118; T-2636C; T 2636C; T2636C; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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